Gallium Cation GA-67
Description
Properties
CAS No. |
25384-10-5 |
|---|---|
Molecular Formula |
Ga+3 |
Molecular Weight |
66.92820 g/mol |
IUPAC Name |
gallium-67(3+) |
InChI |
InChI=1S/Ga/q+3/i1-3 |
InChI Key |
CKHJYUSOUQDYEN-OIOBTWANSA-N |
Isomeric SMILES |
[67Ga+3] |
Canonical SMILES |
[Ga+3] |
Origin of Product |
United States |
Preparation Methods
Proton Irradiation of Enriched Zinc-68
The most common method for production involves proton bombardment of enriched zinc-68 () targets. The nuclear reaction occurs at proton energies between 25–30 MeV, yielding with minimal impurities. For example, a 28 MeV proton beam irradiating a natural zinc target (containing 18.8% ) produces with a thick-target yield of approximately 1.2 GBq/µA·h. However, this method requires extended beam times (15–20 hours) to achieve clinical quantities.
Key challenges include the co-production of impurities such as (half-life: 9.5 hours) and (half-life: 244 days). Radionuclidic purity is maintained by allowing short-lived isotopes to decay and employing rigorous separation protocols.
Deuteron Irradiation of Natural Zinc
An alternative approach uses deuteron beams (8–15 MeV) on natural zinc targets via the reaction. At 9 MeV, the thin-target yield peaks at 1.18 µCi/µA·h·mg/cm. This method reduces dependency on enriched zinc but introduces impurities like and . Post-irradiation, target dissolution in hydrochloric acid and solvent extraction with trioctylphosphine oxide (TOPO) achieves 98% recovery.
Tandem Target Systems
To optimize production efficiency, tandem target systems (e.g., -) have been developed. Proton irradiation of germanium generates secondary neutrons, which subsequently interact with zinc to produce . This method reduces beam time to 7–8 hours while maintaining yields comparable to single-target systems.
Table 1: Comparison of Cyclotron Production Methods
| Method | Beam Energy (MeV) | Yield (GBq/µA·h) | Impurities |
|---|---|---|---|
| Proton on | 28 | 1.2 | , |
| Deuteron on | 9 | 0.044* | , |
| Tandem - | 25 | 1.1 | , |
| *Converted from µCi to GBq using 1 µCi = 37 MBq. |
Chemical Separation and Purification Techniques
Solvent Extraction Methods
Solvent extraction remains a cornerstone for isolating from irradiated targets. TOPO in kerosene selectively extracts from 6 M HCl, achieving >98% efficiency. Ionic liquids (e.g., Aliquat 336-PC88A) also show promise, with distribution ratios () exceeding 100 at pH 1.0. Post-extraction, stripping with 0.1 M HSO recovers >95% .
Chromatographic Methods
Silica-gel cartridges efficiently separate from citrate complexes. A two-step process involves:
-
Loading -citrate onto silica-gel in water.
-
Eluting with 0.1 M HCl, achieving 91% recovery.
Amberchrom CG-71cd, a non-ionic resin, separates from zinc in 0.5 M HCl with >99% radionuclidic purity.
Table 2: Efficiency of Separation Techniques
| Technique | Recovery (%) | Purity (%) | Key Reagent |
|---|---|---|---|
| TOPO Solvent Extraction | 98 | 99.5 | Trioctylphosphine oxide |
| Silica-Gel Chromatography | 91 | 97 | 0.1 M HCl |
| Amberchrom CG-71cd | 99 | 99.9 | 0.5 M HCl |
Quality Control and Radiochemical Purity
Post-separation, must meet pharmacopeial standards. Radionuclidic purity is verified via gamma spectroscopy, ensuring and at calibration. Chemical purity tests detect residual zinc (<10 µg/mL) and iron (<5 µg/mL). Thin-layer chromatography (TLC) on C18 plates with methanol-saline (9:1) confirms radiochemical purity >97%.
Recent Advances and Comparative Analysis
Recent innovations focus on minimizing environmental impact and cost. Ionic liquid-based extraction reduces organic solvent use, while tandem targets lower energy consumption. Comparative studies show Amberchrom CG-71cd outperforms traditional solvents in zinc removal (<0.1 ppm vs. 2 ppm) .
Chemical Reactions Analysis
Radioactive Decay and Gamma Emissions
Ga-67 undergoes electron capture decay to stable zinc-67 (Zn-67) with a physical half-life of 78.3 hours . The decay scheme includes gamma emissions at key energies:
| Energy (keV) | Probability | Transition |
|---|---|---|
| 93.3 | 35.7% | Zn-67 (γ₃) |
| 184.6 | 19.7% | Zn-67 (γ₄) |
| 393.5 | 4.5% | Zn-67 (γ₆) |
| 296 | 22% | Zn-67 (γ₃/γ₄) |
The gamma emissions are critical for imaging applications, such as tumor detection .
Complexation Reactions
Ga³⁺ readily forms complexes with ligands like citrate or maltol, altering its biodistribution and stability:
-
Citrate Complexation :
Ga³⁺ binds with citrate ions to form gallium citrate, which is used in diagnostic imaging . This complex enhances solubility and reduces free Ga³⁺ ion toxicity . -
Maltol Complexation :
Tris(maltolato)Ga-67(III) exhibits increased lipophilicity compared to free Ga³⁺, leading to faster renal and hepatic excretion . This reduces bone uptake and improves imaging kinetics for tumors .
Comparison of Free Ga³⁺ vs. Complexed Ga-67
| Property | Free Ga³⁺ | Complexed Ga-67 |
|---|---|---|
| Excretion Route | Gastrointestinal (colon/stool) | Renal/hepatic |
| Bone Uptake | Significant (∼2-2.5% ID/g) | Minimal |
| Stability | Rapidly bound to transferrin | Stable in serum (24+ hours) |
| Imaging Utility | Limited due to slow clearance | Enhanced for tumors |
Stability and Redox Behavior
-
Oxidation States : Ga-67 exists primarily as Ga³⁺ in solution, but lower oxidation states (Ga⁺, Ga²⁺) are unstable and rapidly oxidized to Ga³⁺ .
-
Impurity Removal : SnCl₂ reduces Fe³⁺ impurities to Fe²⁺, enabling efficient separation via cation exchange .
-
Effect of Anions : Weakly coordinating anions (e.g., [B(C₆F₅)₄]⁻) stabilize Ga(I) species, while stronger coordinating anions (e.g., [NTf₂]⁻) favor Ga(III) hydrides .
Scientific Research Applications
Key Applications
-
Oncology
- Detection of Malignancies : Ga-67 scintigraphy is instrumental in diagnosing various cancers, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, bronchogenic carcinoma, and other solid tumors. The mechanism involves the uptake of Ga-67 by tumor cells due to increased metabolic activity and blood flow associated with malignancy .
- Staging and Monitoring : Gallium scans provide critical information regarding the extent of disease spread (staging) and can help monitor treatment response over time. Studies have demonstrated that Ga-67 scans can detect lymphomatous involvement in areas overlooked by other imaging modalities .
-
Infectious Disease Diagnostics
- Localization of Infections : Ga-67 is effective in identifying acute and chronic infections such as osteomyelitis, abscesses, and endocarditis. The compound's ability to localize in inflamed tissues allows clinicians to pinpoint infection sources accurately .
- Assessment of Inflammatory Conditions : Conditions like sarcoidosis and rheumatoid arthritis can also be evaluated using Ga-67 imaging due to its accumulation in areas of inflammation .
-
Theranostics
- Personalized Medicine : Emerging research highlights the potential of Ga-67 in theranostic applications—combining diagnostic imaging with therapeutic interventions. Its longer half-life allows for detailed monitoring of drug uptake and biological response over time, which is essential for personalized treatment strategies .
Clinical Efficacy
Numerous studies have validated the clinical utility of Ga-67:
- A study involving lymphoma patients reported an overall accuracy exceeding 80% for nodal sites detected via Ga-67 scans, with sensitivity rates greater than 88% in critical areas such as the neck and mediastinum .
- The compound has been shown to complement other diagnostic techniques, providing additional insights into disease states that may not be captured through standard imaging methods .
Limitations and Considerations
While gallium cation Ga-67 offers significant diagnostic advantages, there are limitations:
- Non-specific Uptake : The inability to distinguish between malignant lesions and inflammatory processes can lead to false positives .
- Radiation Exposure : Although relatively low compared to other imaging modalities, the radiation dose must be considered, especially in patients requiring multiple scans .
Mechanism of Action
The mechanism by which gallium cation Ga-67 exerts its effects involves its ability to localize in certain types of tissues. After intravenous injection, this compound concentrates in lysosomes and binds to a soluble intracellular protein in viable tumors and inflammatory lesions. This allows for scintigraphic localization of these sites. The exact molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Gallium-67 vs. Indium-111 (In-111)
Gallium-67 vs. Technetium-99m (Tc-99m) DTPA
- Mechanism: Ga-67 uptake depends on transferrin/lactoferrin binding and vascular permeability .
- Tc-99m DTPA is more sensitive for acute inflammation but less specific for chronic lesions .
Gallium-67 vs. Siderophore-Complexed Gallium (LICAM-C)
- Mechanism :
- Biodistribution :
Gallium-67 vs. Ga-67-Maltolate (Ga-67-MAL)
- Pharmacokinetics :
- Clinical Potential: Ga-67-MAL shows promise in tumor imaging due to rapid washout from normal tissues and compatibility with therapeutic maltolate complexes .
Gallium-67 vs. FDG-PET
- Mechanism :
- Tumor Specificity :
Key Research Findings
Transferrin Receptor (TfR) Dependence: Ga-67 uptake in lymphoid cells correlates with TfR density (r = 0.99) and is blocked by anti-TfR antibodies . Tumors preferentially absorb unbound Ga-67, while normal tissues require transferrin-mediated uptake .
Inflammation vs. Tumor Uptake :
- Inflammatory lesions (e.g., pyomyositis) accumulate Ga-67 via lactoferrin binding and macrophage activity, whereas tumors utilize TfR-independent pathways .
Pharmacological Interference :
- Antineoplastic agents (e.g., cisplatin) suppress Ga-67 uptake in liver and tumors by disrupting protein synthesis or transferrin binding .
Microbial Uptake :
- In Ustilago sphaerogena, Ga-67 mimics iron via siderophore-mediated transport, a mechanism absent in mammalian cells .
Clinical Implications
- Lymphoma : Ga-67 scintigraphy after 4 chemotherapy cycles predicts treatment response; persistent uptake warrants therapy adjustment .
- Infection Imaging : Ga-67 outperforms In-111 in chronic osteomyelitis but is less specific than labeled leukocytes .
- Limitations: Prolonged half-life increases radiation exposure compared to Ga-68 (68 minutes) . False positives occur in healing wounds and non-infectious inflammation .
Q & A
Q. What are the primary mechanisms of Ga-67 accumulation in tumors and inflammatory tissues?
Ga-67 binds to transferrin in circulation due to its structural similarity to iron, enabling transport to tissues expressing transferrin receptors (e.g., tumors, inflamed regions) . Intracellularly, it concentrates in lysosomes and binds to soluble proteins, likely due to pH-dependent release from transferrin and lysosomal trapping . Tumors with high metabolic activity (e.g., Hodgkin’s lymphoma, lung carcinoma) show preferential uptake, mediated by iron-metabolism pathways .
Q. What factors influence the optimal timing for Ga-67 imaging post-injection?
Ga-67 distribution shifts over time: renal cortex dominates initially (first 24 hours), followed by bone and lymph nodes (days 2–3), and later liver/spleen (after 7 days) . Imaging protocols vary by target tissue:
Q. How do iron-binding proteins and serum iron levels affect Ga-67 biodistribution?
Transferrin saturation inversely correlates with Ga-67 availability: elevated serum iron (e.g., hemochromatosis) reduces Ga-67 binding, while iron deficiency enhances uptake . Experimental protocols often control iron status via dietary restrictions or deferoxamine (an iron chelator) to standardize biodistribution .
Advanced Research Questions
Q. How can researchers resolve contradictions in Ga-67 uptake patterns, such as false negatives in lymphomas or non-correlation with biomarkers?
- Lymphocytic Lymphoma : Low Ga-67 avidity (≤40% false negatives) is attributed to reduced transferrin receptor expression. Complementary imaging (e.g., FDG-PET) is recommended .
- Biomarker Discordance : In hepatocellular carcinoma, Ga-67 uptake did not correlate with alpha-fetoprotein levels, suggesting tumor heterogeneity or alternative transport mechanisms (e.g., siderophore-mediated uptake) . Multimodal imaging (CT/MRI) and histopathology are critical for validation .
Q. What methodological improvements enhance Ga-67 specificity in metastatic screening?
- Tomography : Selective head tomography improves brain metastasis detection (sensitivity: 64% → 90%) by reducing scatter .
- Quantitative Analysis : Regions of interest (ROIs) and uptake indices (e.g., mediastinal-to-background ratios) improve staging accuracy in lung cancer (specificity: 89% vs. 38% for bone scans) .
- False-Positive Mitigation : Bowel cleansing (laxatives/enemas) reduces gastrointestinal retention artifacts .
Q. How does Ga-67 compare to newer radiopharmaceuticals (e.g., Ga-68 PSMA) in experimental oncology?
- Pharmacokinetics : Ga-67-Maltolate (MAL) clears faster from blood via renal/hepatic excretion (log P = 0.40) compared to free Ga-67, improving tumor-to-background contrast in preclinical models .
- Targeted Imaging : Ga-68 compounds (e.g., PSMA-11) offer shorter half-lives (68 minutes) and higher resolution but require on-site cyclotron production, limiting accessibility .
Methodological Recommendations
- Dosage : 2–5 mCi for adults (70 kg); adjust for pediatric studies .
- Contraindications : Avoid in pregnancy/nursing due to breast milk accumulation .
- Artifact Reduction : Use SPECT/CT co-registration to differentiate physiologic uptake (e.g., thymus) from pathology .
Open Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
